molecular formula C16H16N2O3S B2930041 3-(isopropylthio)-N-(3-nitrophenyl)benzamide CAS No. 900009-49-6

3-(isopropylthio)-N-(3-nitrophenyl)benzamide

Cat. No.: B2930041
CAS No.: 900009-49-6
M. Wt: 316.38
InChI Key: BVXLALDDRNPUGA-UHFFFAOYSA-N
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Description

3-(isopropylthio)-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isopropylthio group attached to the benzene ring and a nitrophenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylthio)-N-(3-nitrophenyl)benzamide can be achieved through a multi-step process. One common method involves the following steps:

    Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitrobenzamide.

    Thioether Formation: The 3-nitrobenzamide is then reacted with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylthio)-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 3-(isopropylthio)-N-(3-aminophenyl)benzamide.

    Oxidation: 3-(isopropylsulfinyl)-N-(3-nitrophenyl)benzamide or 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(isopropylthio)-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems, including their metabolism and toxicity.

Mechanism of Action

The mechanism of action of 3-(isopropylthio)-N-(3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(methylthio)-N-(3-nitrophenyl)benzamide: Similar structure but with a methylthio group instead of an isopropylthio group.

    3-(isopropylthio)-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in the para position.

    3-(isopropylthio)-N-(3-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-(isopropylthio)-N-(3-nitrophenyl)benzamide is unique due to the combination of the isopropylthio and nitrophenyl groups, which confer specific chemical and biological properties. The presence of the nitro group allows for various chemical modifications, while the isopropylthio group can influence the compound’s lipophilicity and reactivity.

Properties

IUPAC Name

N-(3-nitrophenyl)-3-propan-2-ylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11(2)22-15-8-3-5-12(9-15)16(19)17-13-6-4-7-14(10-13)18(20)21/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXLALDDRNPUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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